molecular formula C8H7NO2 B1358716 5-Hydroxyisoindolin-1-one CAS No. 252061-66-8

5-Hydroxyisoindolin-1-one

Cat. No. B1358716
CAS RN: 252061-66-8
M. Wt: 149.15 g/mol
InChI Key: NLNNRNIJRFYGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxyisoindolin-1-one is an organic compound with the CAS number 252061-66-8 . It usually exists in the form of a solid .


Synthesis Analysis

A variety of 3-hydroxyisoindolin-1-ones have been synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .


Molecular Structure Analysis

The linear formula of this compound is C8H7NO2 . The molecular weight is 149.15 .


Chemical Reactions Analysis

The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts . Furthermore, the treatment of 2-alkynylbenzoic acids with primary amines has given rise to the formation of the hydroxyisoindolinones .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in some organic solvents, such as ethanol, chloroform, and dichloromethane, but insoluble in water .

Scientific Research Applications

Serotonergic Receptor Research

5-Hydroxyisoindolin-1-one has been studied for its involvement in the serotonergic system, particularly its interaction with 5-HT(1A) receptors. The receptors are implicated in anxiety and depression, making them targets for drug development. One study used positron emission tomography (PET) to assess the receptor occupancy by a novel 5-HT(1A) antagonist, demonstrating that high occupancy can be achieved at doses with minimal acute side effects, which could be beneficial for treating mood disorders (Rabiner et al., 2002).

Vasodilation and Vascular Research

Research has also explored the role of 5-HT3 receptors in vasodilation responses, with one study investigating the response in the human forearm. The study concluded that the biphasic vasodilation induced by serotonin was mediated by 5-HT3 receptor activation, indicating a possible role in modulating vascular responses and blood flow (Blauw et al., 1988).

Neurotransmission and Neurological Disorders

Several studies have focused on the role of serotonergic systems in neurotransmission and neurological disorders. For instance, the involvement of 5-HT receptors in tonic-clonic seizure-induced antinociception and their modulation by the dorsal raphe nucleus were examined, shedding light on the complex interactions of serotonin-mediated mechanisms in neurological phenomena (Freitas et al., 2009).

Biochemical Analysis

Biochemical Properties

5-Hydroxyisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), an enzyme crucial for cell cycle regulation . The interaction between this compound and CDK7 involves conventional hydrogen bonding with active amino acid residues, which stabilizes the enzyme-inhibitor complex . Additionally, this compound has shown binding affinity to other proteins involved in cancer cell proliferation, making it a promising candidate for anti-cancer drug development .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with the CDK7-mediated phosphorylation of RNA polymerase II, a key step in transcription initiation . This inhibition leads to reduced gene expression and subsequent cell cycle arrest. Moreover, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and biosynthetic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to the active site of CDK7, forming a stable enzyme-inhibitor complex through hydrogen bonding and hydrophobic interactions . This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of RNA polymerase II and other substrates involved in cell cycle progression . Additionally, this compound may modulate gene expression by affecting transcription factors and chromatin remodeling proteins, leading to changes in the expression of genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its biochemical activity for extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In vivo studies are needed to assess the long-term effects and potential toxicity of this compound in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . High doses of this compound may lead to adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with optimal therapeutic effects achieved at specific dosage ranges .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that may retain or lose the biological activity of the parent compound . The involvement of specific enzymes, such as cytochrome P450s, in the metabolism of this compound has been reported . Additionally, the compound may affect metabolic flux and alter the levels of key metabolites, impacting cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues depends on factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been found to localize in the nucleus, where it interacts with nuclear proteins involved in transcription regulation . Additionally, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes . The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic potential .

properties

IUPAC Name

5-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-6-1-2-7-5(3-6)4-9-8(7)11/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNNRNIJRFYGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626706
Record name 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

252061-66-8
Record name 5-Hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxyphthalimide (19.8 g, 121 mmol) in AcOH (500 mL) was slowly added zinc dust (47.6 g, 729 mmol) in portions, then the mixture was heated at the reflux temp. for 40 min., filtered hot, and concentrated under reduced pressure. The reaction was repeated on the same scale and the combined oily residue was purified by column chromatography (1.1 Kg SiO2; gradient from 60% EtOAc/40% hexane to 25% MeOH/75% EtOAc) to give 5-hydroxyisoindolin-1-one (3.77 g): TLC (100% EtOAc) Rf0.17; HPLC ES-MS m/z 150 ((M+H)+).
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
47.6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5-methoxy-2,3-dihydro-isoindol-1-one (3.7 g, 23 mmol) and boron tri-bromide (1 M in CH2Cl2, 15.2 mL, 88 mmol) in CH2Cl2 (30 mL) at −78° C. was stirred for 16 h at RT. The mixture was then cooled to −78° C. and MeOH (25 mL) was added. After 1 h at −78° C. the mixture was evaporated and the residue purified by chromatography (SiO2, CH2Cl2:2N NH3-MeOH 98:2 to 90:10) to afford the title product (2.5 g, 72%) as an off-white solid. MS m/e=148.0 (M−H+).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxyisoindolin-1-one
Reactant of Route 3
5-Hydroxyisoindolin-1-one
Reactant of Route 4
Reactant of Route 4
5-Hydroxyisoindolin-1-one
Reactant of Route 5
Reactant of Route 5
5-Hydroxyisoindolin-1-one
Reactant of Route 6
5-Hydroxyisoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.